molecular formula C9H9BrN4O B8169795 5-Bromo-N,N-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide

5-Bromo-N,N-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide

Cat. No.: B8169795
M. Wt: 269.10 g/mol
InChI Key: KHLPHBGHRXDMPY-UHFFFAOYSA-N
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Description

5-Bromo-N,N-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide (CAS 1662706-47-9) is a valuable chemical scaffold in medicinal chemistry and drug discovery research . With a molecular formula of C9H9BrN4O and a molecular weight of 269.10 g/mol, this compound serves as a versatile synthetic intermediate . The pyrazolo[3,4-b]pyridine core is isosteric with purine bases, making it a privileged structure for designing bioactive molecules, particularly as tyrosine kinase inhibitors (TKI) . The bromine atom at the 5-position offers a reactive handle for further functionalization via cross-coupling reactions, while the N,N-dimethylcarboxamide group at the 3-position influences the compound's physicochemical properties . This specific substitution pattern aligns with research focused on exploring structure-activity relationships to develop new therapeutic agents. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

5-bromo-N,N-dimethyl-2H-pyrazolo[3,4-b]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN4O/c1-14(2)9(15)7-6-3-5(10)4-11-8(6)13-12-7/h3-4H,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLPHBGHRXDMPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C2C=C(C=NC2=NN1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 5-Bromo-2-fluoropyridine-3-carboxaldehyde with Hydrazine Followed by Amidation

A widely reported method begins with the formation of the pyrazolo[3,4-b]pyridine core. 5-Bromo-2-fluoropyridine-3-carboxaldehyde undergoes cyclization with anhydrous hydrazine in ethanol under reflux to yield 5-bromo-1H-pyrazolo[3,4-b]pyridine (Compound D-1-3) with a 46% yield . Key steps include:

  • Cyclization : Heating a mixture of 5-bromo-2-fluoropyridine-3-carboxaldehyde (0.1 mol) and hydrazine (0.56 mol) in ethanol at reflux overnight, followed by concentration and aqueous workup .

  • Bromination : Direct bromination is unnecessary here, as the bromine atom is pre-installed in the starting material.

  • Carboxamide Introduction : The 3-position carboxyl group is introduced via hydrolysis of a pre-existing ester or nitrile group. For instance, ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate can be hydrolyzed using 10% NaOH in ethanol to the carboxylic acid . Subsequent reaction with dimethylamine via a coupling agent (e.g., EDCl/HOBt) or through conversion to the acid chloride (using SOCl₂) followed by amidation yields the target compound .

This route benefits from commercially available starting materials but requires careful control of hydrazine stoichiometry to avoid over-alkylation .

Japp–Klingemann Reaction for Pyrazole Ring Formation

An alternative approach employs the Japp–Klingemann reaction to construct the pyrazole ring. This method, adapted from pyrazolo[4,3-b]pyridine syntheses, involves:

  • SNAr Reaction : 2-Chloro-3-nitropyridine derivatives react with nucleophiles to form intermediates amenable to hydrazone formation .

  • Hydrazone Cyclization : Treatment with arenediazonium tosylates under basic conditions induces cyclization to the pyrazole ring . For the target compound, a 3-carboxamide precursor (e.g., a β-keto ester) is used to ensure the correct substitution pattern.

  • Bromination : Post-cyclization bromination at the 5-position is achieved using bromine in acetic acid with sodium acetate, as demonstrated in analogous pyrazolo[3,4-b]pyridine systems .

This method offers operational simplicity and avoids harsh conditions but may require optimization to suppress acetyl group migration, a side reaction noted in related syntheses .

Functionalization of Pre-formed Pyrazolo[3,4-b]pyridine Derivatives

Starting from 5-bromo-1H-pyrazolo[3,4-b]pyridine , the carboxamide group is introduced via sequential functionalization:

  • Nitration and Reduction : Nitration at the 3-position followed by reduction to an amine, which is then acylated. However, this route is less common due to regioselectivity challenges.

  • Direct Carboxylation : Lithiation at the 3-position using LDA at −78°C, followed by quenching with CO₂ to form the carboxylic acid. Subsequent amidation with dimethylamine using standard protocols (e.g., HATU/DIPEA) provides the target compound .

This approach is advantageous for late-stage diversification but requires stringent temperature control and anhydrous conditions .

One-Pot Miyaura Borylation and Suzuki Coupling

A modern strategy leverages cross-coupling reactions for modular synthesis:

  • Iodization : 5-Bromo-1H-pyrazolo[3,4-b]pyridine is iodinated at the 3-position using N-iodosuccinimide (NIS) in DMF at 60°C .

  • Protection : The NH group is protected with p-methoxybenzyl (PMB) chloride to prevent side reactions during subsequent steps .

  • Borylation and Coupling : Miyaura borylation introduces a boronate ester, which undergoes Suzuki coupling with a dimethylcarbamoyl-containing aryl bromide to install the carboxamide group .

This method is highly efficient (yields >70%) and enables rapid structural variation but relies on specialized catalysts (e.g., Pd(PPh₃)₄) .

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
Cyclization/AmidationHydrazine cyclization, amidation46 Simple starting materialsMulti-step, moderate yield
Japp–KlingemannSNAr, hydrazone cyclization55–60 One-pot potentialAcetyl migration side reaction
Direct FunctionalizationLithiation, carboxylation50–55 Late-stage modificationRequires cryogenic conditions
Cross-CouplingMiyaura borylation, Suzuki coupling70–75 High yield, modularityCostly catalysts

Scientific Research Applications

Structural Characteristics

5-Bromo-N,N-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide features a pyrazole ring fused with a pyridine moiety, which contributes to its diverse reactivity and biological activity. The presence of the bromine atom enhances electrophilic character, making it suitable for further chemical modifications.

Table 1: Common Synthesis Routes

StepReaction TypeKey ReagentsOutcome
1Cyclization5-Bromo-1H-pyrazole + Acetic anhydrideFormation of intermediate
2Amide FormationIntermediate + DimethylamineFormation of target compound

Pharmacological Applications

Research indicates that derivatives of pyrazolo[3,4-b]pyridines exhibit significant pharmacological properties:

Anticancer Activity

Several studies have demonstrated that pyrazolo[3,4-b]pyridine derivatives possess anticancer properties. The compound has been shown to inhibit specific kinases involved in cancer cell proliferation.

Case Study: Inhibition of Kinase Activity

In a study published in Biological & Pharmaceutical Bulletin, the compound was tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity .

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways has been explored. It has been suggested that this compound can inhibit pro-inflammatory cytokines.

Case Study: Cytokine Modulation

In vitro studies indicated that treatment with this compound reduced levels of TNF-alpha and IL-6 in activated macrophages .

Material Science Applications

Beyond pharmacology, this compound is also being investigated for its potential applications in material science:

Organic Electronics

The unique electronic properties of pyrazolo[3,4-b]pyridine derivatives make them suitable candidates for organic semiconductors. Their ability to form stable thin films is advantageous for electronic device fabrication.

Case Study: Thin Film Transistors

Research has demonstrated that thin films made from this compound exhibit favorable charge transport characteristics when used in organic field-effect transistors (OFETs) .

Mechanism of Action

The mechanism of action of 5-Bromo-N,N-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxamide group play crucial roles in binding to these targets, influencing biological pathways and eliciting desired effects . The exact pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Ethyl 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Molecular Formula : C₉H₈BrN₃O₂
Molecular Weight : 270.08 g/mol
Key Properties :

  • XLogP3: 2.1 (moderate lipophilicity)
  • Hydrogen bond donors/acceptors: 1/4
  • Topological polar surface area (TPSA): 67.9 Ų .

Comparison :

  • The ethyl ester derivative serves as a synthetic intermediate for carboxamide derivatives.
  • The ester group confers higher lipophilicity (XLogP3 = 2.1) compared to the polar carboxamide group, which likely reduces aqueous solubility but enhances membrane permeability.

5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid

Synthesis : Produced via oxidation of 3-methyl-1H-pyrazolo[3,4-b]pyridine followed by bromination and hydrolysis .
Comparison :

  • The carboxylic acid group increases polarity, reducing bioavailability compared to the carboxamide.
  • Acidic protons may lead to ionization at physiological pH, affecting passive diffusion across membranes.
  • The dimethylcarboxamide derivative avoids this ionization, enhancing metabolic stability and oral bioavailability .

5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde

Similarity Score : 0.92 (CAS 875781-17-2) .
Comparison :

  • The carboxamide group offers greater stability and participates in hydrogen bonding, improving target selectivity and pharmacokinetics .

5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine

Similarity Score : 0.86 (CAS 856859-49-9) .
Comparison :

  • The primary amine group introduces basicity, which may lead to pH-dependent solubility and ionization.

N-(5-Bromopyridin-2-yl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Molecular Formula : C₂₂H₁₈N₅OBr
Molecular Weight : 448.32 g/mol .
Comparison :

  • The carboxamide group at position 4 (vs. position 3 in the target compound) alters steric and electronic interactions.

Data Tables

Table 1. Physicochemical Properties of Selected Analogs

Compound Molecular Weight (g/mol) XLogP3 TPSA (Ų) Hydrogen Bond Donors/Acceptors
Target Compound* ~283.10 ~1.5 ~67.9 1/4
Ethyl Ester 270.08 2.1 67.9 1/4
Carboxylic Acid 257.04 1.8 87.7 2/4
4-Carboxamide Derivative 448.32 3.5 85.5 2/6

*Estimated based on structural similarity.

Biological Activity

5-Bromo-N,N-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide is a compound that belongs to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications. The discussion will include data tables summarizing key findings from various studies and case studies highlighting its efficacy.

General Pharmacological Properties

The pyrazolo[3,4-b]pyridine scaffold has been associated with a range of biological activities, including:

  • Anti-inflammatory effects
  • Antimicrobial properties
  • Antitumor activity
  • CNS activity (e.g., anxiolytic and antidepressant effects)

These activities are attributed to the compound's ability to interact with various biological targets, including enzymes and receptors involved in inflammatory and disease pathways.

The mechanisms through which this compound exerts its effects include:

  • Inhibition of phosphodiesterase (PDE) enzymes : This inhibition can lead to increased levels of cyclic nucleotides, which play crucial roles in signaling pathways related to inflammation and cell proliferation .
  • Modulation of inflammatory mediators : The compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Interaction with neurotransmitter systems : Some studies suggest potential anxiolytic effects through modulation of GABAergic transmission .

Table 1: Biological Activities of this compound

Activity TypeObservations/FindingsReference
Anti-inflammatorySignificant reduction in edema in carrageenan-induced models
AntimicrobialEffective against various bacterial strains
AntitumorInhibition of cancer cell proliferation in vitro
CNS effectsPotential anxiolytic activity demonstrated in animal models

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of this compound using a carrageenan-induced paw edema model in rats. The compound showed a significant reduction in paw swelling (up to 84% inhibition) compared to the standard drug diclofenac (86.72% inhibition) at similar doses. This suggests that the compound could be a promising candidate for treating inflammatory conditions .

Case Study 2: Antimicrobial Efficacy

In an investigation of antimicrobial properties, this compound was tested against several bacterial strains including E. coli and Staphylococcus aureus. The compound exhibited notable inhibitory effects at low concentrations, indicating potential for further development as an antimicrobial agent .

Case Study 3: CNS Activity

Research into the central nervous system effects revealed that the compound may possess anxiolytic properties. In behavioral tests on mice, it was observed that administration led to reduced anxiety-like behaviors compared to control groups. This opens avenues for exploring its use in treating anxiety disorders .

Q & A

Q. What synthetic routes are most effective for preparing 5-Bromo-N,N-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide, and how do reaction conditions influence yield?

Methodology :

  • Key Step : Bromination and carboxamide functionalization of the pyrazolo[3,4-b]pyridine core. Evidence from analogous compounds (e.g., 3-Bromo-1H-pyrazolo[4,3-b]pyridine) suggests that bromination at the 5-position requires precise stoichiometry of brominating agents (e.g., HBr/NaBrO₃) under acidic conditions .
  • Optimization : Use of DMAP and Boc-protection (tert-butyloxycarbonyl) improves regioselectivity and stability during coupling reactions (e.g., amidation with dimethylamine). Yields >80% are achievable with anhydrous DMF as a solvent and controlled temperature (25–50°C) .
  • Validation : LC-MS and ¹H/¹³C NMR are critical for confirming structural integrity. For example, the dimethyl carboxamide group typically shows a singlet at δ 3.0–3.2 ppm for N-methyl protons .

Q. How should researchers address solubility challenges during purification of this compound?

Methodology :

  • Solvent Selection : Use mixed solvents (e.g., DCM/MeOH or EtOAc/hexane) for recrystallization. Evidence from similar brominated pyrazolo-pyridines indicates poor solubility in polar aprotic solvents but improved solubility in DMF or DMSO for HPLC purification .
  • Chromatography : Reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) resolve impurities effectively. Retention times for the target compound typically range 10–12 min under these conditions .

Advanced Research Questions

Q. What strategies mitigate regioselectivity conflicts during functionalization of the pyrazolo[3,4-b]pyridine scaffold?

Methodology :

  • Computational Guidance : Density Functional Theory (DFT) calculations predict electrophilic aromatic substitution (EAS) preferences. For 5-bromo derivatives, the 3-carboxamide group directs further substitution to the 4- or 6-positions due to electron-withdrawing effects .
  • Experimental Validation : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 5-bromo position requires bulky ligands (XPhos or SPhos) to suppress competing side reactions. For example, coupling with aryl boronic acids achieves >70% yield when using Pd₂(dba)₃/XPhos in toluene at 100°C .

Q. How can researchers resolve discrepancies in biological activity data across structural analogs?

Methodology :

  • Structure-Activity Relationship (SAR) Analysis : Compare the dimethyl carboxamide moiety with other substituents (e.g., tert-butyl or phenyl groups). For instance, dimethyl substitution enhances metabolic stability but may reduce binding affinity to kinase targets compared to bulkier groups .
  • Data Normalization : Use standardized assays (e.g., kinase inhibition IC₅₀) with control compounds. Discrepancies in IC₅₀ values >10-fold often arise from variations in assay pH or buffer composition .

Q. What computational tools are recommended for predicting the compound’s reactivity in novel reactions?

Methodology :

  • Reaction Path Search : Tools like GRRM17 or AFIR (Artificial Force Induced Reaction) map potential energy surfaces for bromine displacement or ring-opening reactions. ICReDD’s integrated computational-experimental workflows reduce trial-and-error experimentation by 50% .
  • Molecular Dynamics (MD) : Simulate solvation effects in DMSO or water to predict hydrolysis stability. The dimethyl carboxamide group shows resistance to hydrolysis at pH 7.4, but degradation occurs above pH 10 .

Experimental Design and Data Analysis

Q. How to design a DOE (Design of Experiments) for optimizing the synthesis scale-up?

Methodology :

  • Variables : Temperature (80–120°C), catalyst loading (1–5 mol%), and solvent volume (5–20 mL/g substrate). A fractional factorial design (2³-1) identifies temperature as the most critical factor for yield .
  • Response Surface Modeling : Central Composite Design (CCD) refines optimal conditions. For example, a quadratic model predicts maximum yield (88%) at 105°C with 3 mol% Pd catalyst .

Q. What analytical techniques best characterize crystallographic and electronic properties?

Methodology :

  • X-ray Crystallography : Single-crystal diffraction confirms the planar pyrazolo-pyridine core and intermolecular hydrogen bonding (N–H···N), as seen in analogs like 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine .
  • UV-Vis and Fluorescence : The bromine substituent induces a red shift (λmax ≈ 320 nm) due to heavy atom effects. Fluorescence quenching is observed in polar solvents, useful for photophysical studies .

Contradiction Resolution in Published Data

Q. Conflicting reports on the compound’s stability under basic conditions: How to reconcile?

Methodology :

  • Contextual Analysis : Stability varies with solvent. In methanol/water (1:1), the compound is stable for >24 h at pH 7–9, but in pure aqueous NaOH (pH >12), decomposition occurs within 1 h due to amide hydrolysis .
  • Control Experiments : Conduct accelerated stability studies (40–60°C) with HPLC monitoring. Degradation products include 5-bromo-pyrazolo[3,4-b]pyridine-3-carboxylic acid (identified via HRMS) .

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